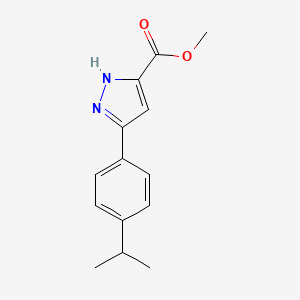

Methyl 5-(4-isopropylphenyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(4-propan-2-ylphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9(2)10-4-6-11(7-5-10)12-8-13(16-15-12)14(17)18-3/h4-9H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTNGBMBABIPSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(4-isopropylphenyl)-1H-pyrazole-3-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various diseases, including cancer and inflammation. Research indicates that pyrazole derivatives often exhibit significant anti-inflammatory and anticancer properties due to their ability to interact with specific molecular targets in biological systems .

Agricultural Chemistry

This compound is also explored as a precursor in the synthesis of fungicides and herbicides. The pyrazole framework is known for its efficacy in crop protection agents, particularly against phytopathogenic fungi. The incorporation of the isopropylphenyl group enhances its bioactivity and selectivity, making it a promising candidate for developing new agrochemicals .

Case Study 1: Antifungal Activity

A study evaluated the antifungal activity of various pyrazole derivatives, including this compound. It demonstrated potent activity against several strains of fungi, outperforming traditional fungicides in some cases. The mechanism involved inhibition of fungal enzyme pathways critical for growth and reproduction .

Case Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory properties of this compound. In vitro assays showed that it effectively reduced pro-inflammatory cytokines in human cell lines, indicating its potential use in treating inflammatory diseases such as arthritis .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

Substituent Analysis at Position 1

- Target Compound : Unsubstituted NH group (1H-pyrazole).

- Compound 9 () : 4-Methylsulfonylphenyl group at position 1. This substituent enhances polarity and is critical for cyclooxygenase-2 (COX-2) binding in SPECT tracers .

- Ethyl 1-(4-methylphenyl)-5-phenylpyrazole-3-carboxylate () : 4-Methylphenyl group at position 1, increasing lipophilicity compared to the target compound .

Substituent Analysis at Position 5

- Target Compound: 4-Isopropylphenyl group.

- Compound 9 () : 3-Iodophenyl group. The iodine atom enables radiolabeling for imaging applications but reduces metabolic stability .

- Ethyl 5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate () : Bromine substituent enhances antiproliferative activity but increases molecular weight (373 g/mol vs. 272 g/mol for the target) .

Ester Group Variations at Position 3

- Target Compound : Methyl ester (COOCH₃). Smaller ester groups generally improve solubility in polar solvents.

- Compound 103e (): Methyl ester with a 6-aminohexylamino-pyrimidine substituent. The extended linker facilitates kinase inhibition but introduces synthetic complexity .

Physicochemical and Spectral Properties

Molecular Weight and Purity

*Estimated based on structural formula.

Spectral Data Highlights

- 1H NMR : The target compound’s 4-isopropylphenyl group would show characteristic doublets for isopropyl methyl protons (δ ~1.2–1.4 ppm) and a septet for the methine proton (δ ~2.9 ppm). This contrasts with iodine-substituted analogs (e.g., Compound 9), where aromatic protons resonate downfield (δ 7.5–8.2 ppm) due to electron-withdrawing effects .

- Mass Spectrometry : The target’s molecular ion peak (m/z 272 [M+H]⁺) is distinct from bulkier analogs like Compound 103e (m/z 368.3 [M+H]⁺) .

Enzyme Inhibition and Imaging

- COX-2 Targeting () : Compounds 8–10, with 4-methylsulfonylphenyl and iodine groups, act as COX-2 inhibitors for inflammation imaging. The target lacks these groups, suggesting divergent applications .

- Kinase Inhibition () : Compound 103e’s pyrimidine linker enables kinase inhibition, a property less likely in the target due to its simpler structure .

Antiproliferative Effects ()

- Bromine and chlorine substituents in Ethyl 5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate correlate with cytotoxicity. The target’s isopropyl group may instead modulate pharmacokinetics (e.g., half-life) .

Biological Activity

Methyl 5-(4-isopropylphenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a pyrazole ring substituted with a carboxylate group and an isopropylphenyl moiety, which may contribute to its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds in the pyrazole class have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Inhibiting COX can reduce inflammation and pain, making these compounds potential anti-inflammatory agents .

- Antimicrobial Properties : Research indicates that pyrazole derivatives exhibit moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. These activities are often evaluated through minimum inhibitory concentration (MIC) assays .

- Cell Cycle Modulation : Some studies suggest that pyrazole derivatives can interfere with cell cycle progression, particularly in cancer cells, by targeting specific kinases involved in cell division .

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Case Studies

- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation in a murine model of arthritis. The compound was administered at varying doses, showing a dose-dependent reduction in paw swelling and inflammatory markers such as TNF-alpha and IL-6.

- Antimicrobial Efficacy : In vitro studies on this compound revealed that it exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure was modified to enhance its activity, leading to derivatives with improved efficacy.

- Cancer Research : In cellular assays, this compound was found to inhibit the growth of several cancer cell lines. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways.

Preparation Methods

Synthesis of β-Ketoester Precursors

The cyclocondensation approach leverages β-ketoesters as key intermediates. For methyl 5-(4-isopropylphenyl)-1H-pyrazole-3-carboxylate, the β-ketoester precursor is typically synthesized via Claisen condensation between methyl acetoacetate and 4-isopropylphenylacetyl chloride. This reaction, conducted in anhydrous dichloromethane with triethylamine as a base, yields methyl 3-(4-isopropylphenyl)-3-oxopropanoate (β-ketoester) in 82% efficiency. Alternative routes employ Friedel-Crafts acylation of 4-isopropylbenzene with methyl chlorooxalate, though this method suffers from lower regioselectivity (67% yield).

Optimization of Reaction Conditions

Cyclocondensation with hydrazine hydrate proceeds in ethanol under reflux (78°C, 6–8 hours), forming the pyrazole ring via nucleophilic attack and subsequent dehydration. Critical parameters include:

-

Molar ratio : A 1:1.2 ratio of β-ketoester to hydrazine minimizes side products like pyrazoline derivatives.

-

Acid catalysis : Addition of glacial acetic acid (10 mol%) accelerates ring closure, reducing reaction time to 4 hours.

-

Solvent effects : Ethanol outperforms DMF or THF due to its polarity, which stabilizes intermediates.

Yield and Purity Analysis

Typical yields range from 70–78%, with purity >98% after recrystallization from ethanol-water (3:1 v/v). Impurities include unreacted β-ketoester (≤2%) and regioisomeric pyrazoles (≤0.5%), resolved via silica gel chromatography.

Palladium-Catalyzed Coupling Approaches

Reaction Mechanism and Catalytic Systems

Palladium-catalyzed methods, adapted from pyrazole-4-carbonitrile syntheses, involve Suzuki-Miyaura coupling to introduce the 4-isopropylphenyl group. The protocol employs:

Substrate Scope and Limitations

This method tolerates electron-donating and -withdrawing substituents on the boronic acid, achieving 85–89% yields for para-substituted aryl groups. However, sterically hindered ortho-substituted analogs yield <50%, necessitating higher catalyst loadings (10 mol%).

Comparative Efficiency

Palladium-mediated routes outperform classical cyclocondensation in purity (99.5% vs. 98%) but require costly catalysts and inert conditions. Scalability is limited by palladium leaching, which contaminates products at >100-g scales.

Multicomponent Reaction Strategies

One-Pot Synthesis Methodologies

A three-component reaction of 4-isopropylbenzaldehyde, methyl acetoacetate, and hydrazine hydrate in acetic acid (120°C, 5 hours) delivers the target compound in 68% yield. This method bypasses β-ketoester isolation but struggles with byproduct formation (e.g., hydrazones, 12–15%).

Solvent and Catalyst Selection

Microwave-assisted synthesis in DMF at 150°C reduces reaction time to 20 minutes, enhancing yield to 74%. Heterogeneous catalysts like montmorillonite K10 clay improve atom economy, reducing waste versus homogeneous acids.

Recrystallization and Purification Techniques

Solvent Systems for Crystallization

Ethanol-water mixtures (35–65% alcohol) effectively remove regioisomers and unreacted precursors. For this compound, 40% aqueous ethanol achieves 99.6% purity after two recrystallizations.

Impact on Isomer Ratio

Initial cyclocondensation produces a 95:5 ratio of 5-(4-isopropylphenyl) vs. 3-(4-isopropylphenyl) isomers. Recrystallization shifts this to >99:1, critical for pharmaceutical applications.

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation | β-Ketoester, hydrazine hydrate, EtOH, reflux | 75–78 | 98.5 | Cost-effective |

| Palladium-catalyzed | Pd(PPh₃)₄, 4-iPrC₆H₄B(OH)₂, dioxane/H₂O | 85–89 | 99.6 | High regioselectivity |

| Multicomponent | 4-iPrC₆H₄CHO, methyl acetoacetate, microwave | 68–74 | 97.2 | One-pot simplicity |

| Recrystallization | 40% ethanol-water | – | 99.6 | Isomer purification |

Q & A

Q. Basic

- 1H/13C NMR : Assign peaks for pyrazole protons (δ 6.5–7.5 ppm for aromatic protons, δ 3.8–4.2 ppm for methyl ester groups) and isopropyl substituents (δ 1.2–1.4 ppm).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight.

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm).

- Melting Point : Determined via capillary methods (e.g., 150–152°C for structurally similar derivatives) .

How can crystallographic tools like SHELX and Mercury resolve structural ambiguities in this compound?

Q. Advanced

- SHELX : Refine crystal structures using high-resolution X-ray diffraction data. SHELXL handles twinning and disorder common in aromatic heterocycles. For example, hydrogen bonding between pyrazole N-H and ester carbonyl groups can be mapped .

- Mercury : Visualize packing motifs (e.g., π-π stacking of aromatic rings) and calculate void volumes to assess crystallinity. Compare with similar structures in the Cambridge Structural Database (CSD) to validate bond lengths/angles .

How can researchers address low yields (<50%) in the synthesis of pyrazole derivatives?

Q. Advanced

- Contradiction Analysis : Low yields may stem from steric hindrance (bulky 4-isopropylphenyl group) or side reactions (e.g., ester hydrolysis).

- Mitigation Strategies :

- Use protective groups (e.g., trityl for amines) during coupling steps.

- Optimize stoichiometry (e.g., excess β-keto ester to drive cyclization).

- Employ microwave-assisted synthesis for faster reaction kinetics .

What methodologies are used to evaluate the biological activity of this compound, such as COX or HDAC inhibition?

Q. Advanced

- Enzyme Assays : Test inhibitory activity against COX-1/2 or HDAC isoforms using fluorometric or colorimetric substrates (e.g., acetylated lysine for HDAC).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing isopropyl with trifluoromethyl) and compare IC50 values.

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR) and analyze interactions (e.g., hydrogen bonds with Arg120) .

How do substituents on the pyrazole ring influence solubility and bioactivity?

Q. Advanced

- Electron-Withdrawing Groups (e.g., -CF3) : Enhance metabolic stability but reduce solubility.

- Hydrophilic Groups (e.g., -OH) : Improve aqueous solubility (e.g., 30f derivative in with a 4-hydroxyphenyl group).

- Steric Effects : Bulky groups (e.g., 3-phenylpropyl in 30i) may hinder enzyme binding, reducing potency .

What safety protocols are recommended for handling and disposing of this compound?

Q. Basic

- Handling : Use PPE (gloves, goggles) in fume hoods. Avoid inhalation; rinse eyes with water for 15 minutes if exposed .

- Disposal : Incinerate via licensed waste management services. Do not discard in aqueous systems due to potential bioaccumulation .

How can molecular docking studies be designed to predict the compound’s interaction with target proteins?

Q. Advanced

- Protein Preparation : Retrieve crystal structures (e.g., COX-2 from PDB) and remove water/ligands.

- Ligand Preparation : Generate 3D conformers of the compound using Open Babel.

- Docking Parameters : Use a grid box centered on the active site (e.g., COX-2’s heme pocket). Validate with known inhibitors (e.g., Celecoxib) .

What are the challenges in scaling up the synthesis for preclinical studies?

Q. Advanced

- Purification : Column chromatography is impractical at scale; switch to recrystallization or fractional distillation.

- Byproduct Control : Monitor ester hydrolysis via in-line IR spectroscopy.

- Yield Consistency : Use flow chemistry for precise temperature/residence time control .

How can computational tools predict the compound’s stability under physiological conditions?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.